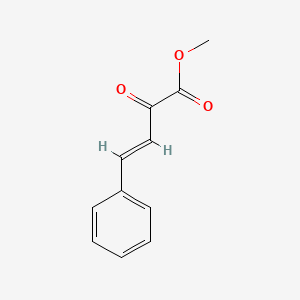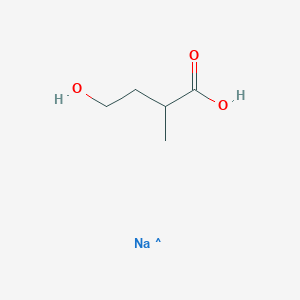
3-(morpholinomethyl)-1H-indole-5-carboxylic acid
Übersicht
Beschreibung
3-(morpholinomethyl)-1H-indole-5-carboxylic acid is a compound that features both an indole and a morpholine moiety The indole structure is a common motif in many natural products and pharmaceuticals, while the morpholine ring is known for its versatility in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(morpholinomethyl)-1H-indole-5-carboxylic acid typically involves the Mannich reaction, where an indole derivative is reacted with formaldehyde and morpholine. The reaction conditions often require a mild acidic or basic environment to facilitate the formation of the morpholinomethyl group. The reaction can be carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
3-(morpholinomethyl)-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various quinonoid structures.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The morpholinomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted indoles, alcohols, aldehydes, and quinonoid structures, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(morpholinomethyl)-1H-indole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(morpholinomethyl)-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with various biological targets through π-π stacking and hydrogen bonding, while the morpholine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(morpholinomethyl)phenylboronic acid
- 3-(N-morpholino)propanesulfonic acid
- 2-(morpholinomethyl)acrylonitrile
Uniqueness
3-(morpholinomethyl)-1H-indole-5-carboxylic acid is unique due to the presence of both the indole and morpholine moieties, which confer distinct chemical and biological properties. The indole ring is known for its role in various biological processes, while the morpholine ring enhances the compound’s solubility and stability. This combination makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
3-(morpholin-4-ylmethyl)-1H-indole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-14(18)10-1-2-13-12(7-10)11(8-15-13)9-16-3-5-19-6-4-16/h1-2,7-8,15H,3-6,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFPTNNNOYIGEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CNC3=C2C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,2-dimethyl-2H-pyrano[3,2-c]pyridine](/img/structure/B3080032.png)
![5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine hydrochloride](/img/structure/B3080034.png)


![1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid](/img/structure/B3080047.png)
![N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B3080061.png)


![Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3080079.png)
